molecular formula C17H18FN3O2S B2957916 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide CAS No. 953208-58-7

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2957916
CAS RN: 953208-58-7
M. Wt: 347.41
InChI Key: KMJGMEDKZQXTPM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results . These properties can be determined using various analytical techniques.

Scientific Research Applications

Anti-inflammatory and Antinociceptive Activity

A study conducted by Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives, including compounds with structural similarities to the query compound. These derivatives demonstrated significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity and higher lethal dose values compared to standard drugs. This suggests their potential as safer alternatives for pain and inflammation management (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticancer Activity

Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives, which, through a series of chemical reactions, can lead to thiazolopyrimidine compounds. These compounds exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as cancer therapeutic agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Insecticidal Assessment

Fadda et al. (2017) reported on the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at assessing insecticidal activity against the cotton leafworm, Spodoptera littoralis. While not directly related to the specific compound , this research highlights the broader potential of thiazolo[3,2-a]pyrimidine derivatives in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-2-13-7-16(23)21-14(10-24-17(21)20-13)8-15(22)19-9-11-3-5-12(18)6-4-11/h3-7,14H,2,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJGMEDKZQXTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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